Cas no 1806872-07-0 (Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate)

Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate
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- Inchi: 1S/C8H5BrF2INO2/c1-15-8(14)4-3(9)2-13-6(5(4)12)7(10)11/h2,7H,1H3
- InChI Key: WDFPTIFZQHVVBW-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=NC=C(C=1C(=O)OC)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Topological Polar Surface Area: 39.2
- XLogP3: 2.7
Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029059534-1g |
Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate |
1806872-07-0 | 97% | 1g |
$3,069.40 | 2022-03-31 | |
Alichem | A029059534-250mg |
Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate |
1806872-07-0 | 97% | 250mg |
$969.60 | 2022-03-31 | |
Alichem | A029059534-500mg |
Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate |
1806872-07-0 | 97% | 500mg |
$1,727.80 | 2022-03-31 |
Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate Related Literature
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
Additional information on Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate
Comprehensive Overview of Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate (CAS No. 1806872-07-0)
Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate (CAS No. 1806872-07-0) is a highly specialized pyridine derivative that has garnered significant attention in the fields of pharmaceutical research and organic synthesis. This compound, characterized by its unique halogenated structure, serves as a critical intermediate in the development of novel therapeutic agents. The presence of bromo, iodo, and difluoromethyl groups makes it a versatile building block for constructing complex molecules, particularly in drug discovery programs targeting infectious diseases and metabolic disorders.
In recent years, the demand for halogenated pyridine derivatives like Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate has surged due to their pivotal role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are essential for creating carbon-carbon and carbon-heteroatom bonds, which are foundational in modern medicinal chemistry. Researchers frequently search for "halogenated pyridine synthesis" or "iodopyridine applications" to explore its utility further, reflecting its growing importance in academia and industry.
The compound's CAS No. 1806872-07-0 is often referenced in patent literature and scientific journals, highlighting its relevance in developing small-molecule inhibitors and bioconjugates. Its structural features, including the difluoromethyl group, are particularly valued for enhancing metabolic stability and bioavailability in drug candidates. This aligns with current trends in pharmaceutical R&D, where "fluorine in drug design" and "bioisosteric replacements" are hot topics among chemists.
From a synthetic perspective, Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate offers a robust platform for further functionalization. Its ester moiety allows for straightforward hydrolysis or transesterification, enabling the introduction of diverse pharmacophores. Such flexibility is crucial for optimizing drug-like properties, a subject often queried as "pyridine carboxylate derivatives" or "multifunctional heterocycles" in search engines.
Environmental and regulatory considerations also play a role in the compound's applications. With increasing focus on green chemistry, researchers are exploring sustainable methods to synthesize halogenated intermediates like this one. Queries such as "eco-friendly halogenation techniques" or "catalytic C-H activation" underscore the shift toward minimizing waste and hazardous reagents in its production.
In summary, Methyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-carboxylate (CAS No. 1806872-07-0) stands at the intersection of innovation and practicality in organic chemistry. Its multifaceted reactivity and alignment with contemporary research priorities—such as "precision medicine" and "fragment-based drug discovery"—ensure its continued prominence in scientific discourse. As the pharmaceutical landscape evolves, this compound will likely remain a cornerstone for developing next-generation therapeutics.
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